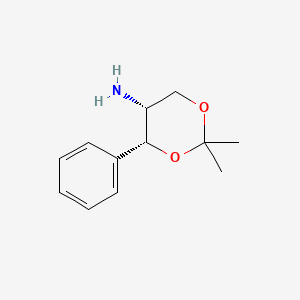
(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to a class of compounds known as dioxanes1. Dioxanes are cyclic ethers commonly used as solvents in various chemical reactions1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific synthesis methods for “(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine”. However, synthesis methods for similar compounds involve reactions like Diels–Alder reaction, Sharpless asymmetric dihydroxylation, and a Ni-catalysed cross-carboxyl coupling reaction2.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, I couldn’t find the specific molecular structure for “(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine”. However, similar compounds like “(4R,5R)-4-ethyl-5-methyloctanal” have been analyzed and their structures include a total of 33 bonds, with 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 aldehyde3.Chemical Reactions Analysis
I couldn’t find any specific chemical reactions involving “(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine”. However, similar compounds have been involved in reactions like Diels–Alder reaction, Sharpless asymmetric dihydroxylation, and a Ni-catalysed cross-carboxyl coupling reaction2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, and other characteristics. Unfortunately, I couldn’t find specific physical and chemical properties for “(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine”. However, similar compounds like “(4R,5R)-4,5-Dimethyloctane” have a molecular formula of C10H22, an average mass of 142.282 Da, and a monoisotopic mass of 142.172150 Da4.Scientific Research Applications
Synthesis and Chemical Reactions
The compound (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine is involved in various synthesis and chemical reaction studies. For instance, the unexpected hydrodeiodo Sonogashira-Heck-Casser coupling reaction of 2,2'-diiodobiphenyls with acetylenes explores the catalytic conditions and ligand roles in controlling reactivity, highlighting the compound's involvement in complex chemical transformations (Chou, Mandal, & Leung, 2002). Additionally, the synthesis and crystal structures of derivatives related to 1,3-dioxane, such as the synthesis of butyrate and 1,3-dioxane derivatives, offer insights into their structural characterization through various spectroscopic techniques and single crystal X-ray diffraction (Jebas et al., 2013).
Catalytic Activities and Material Synthesis
The compound's framework has been utilized in the development of new materials and in catalysis research. For example, the synthesis of a simplified version of stable bulky and rigid cyclic (alkyl)(amino)carbenes, and the catalytic activity of the ensuing gold(I) complex in the three-component preparation of 1,2-dihydroquinoline derivatives, demonstrates its potential in facilitating complex organic reactions and material synthesis (Zeng et al., 2009).
Pharmacological and Biological Investigations
While direct studies on (4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine in pharmacological contexts were not found, related research involving structural analogs and derivatives focuses on their potential biological and pharmacological applications. Research on compounds structurally related to 1,3-dioxane derivatives includes investigations into their biochemical interactions and potential therapeutic applications. For example, studies on amine-chelated aryllithium reagents explore the solution structures and dynamics of these compounds, providing foundational knowledge that can impact drug design and synthesis (Reich et al., 2001).
Safety And Hazards
The safety and hazards of a compound describe its potential risks and precautions for handling. Unfortunately, I couldn’t find specific safety and hazard information for “(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine”. However, similar compounds like “(4R,5R)-4,5-Diethoxycarbonyl-2,2-dimethyl dioxolane” are recommended for use as laboratory chemicals5.
Future Directions
The future directions for a compound could involve new synthesis methods, applications, or areas of study. Unfortunately, I couldn’t find any specific future directions for “(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine”. However, the field of organic chemistry continues to evolve, and new synthesis methods and applications for similar compounds are continually being explored6.
properties
IUPAC Name |
(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)14-8-10(13)11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8,13H2,1-2H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNGCJMEDIBPTL-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]([C@H](O1)C2=CC=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

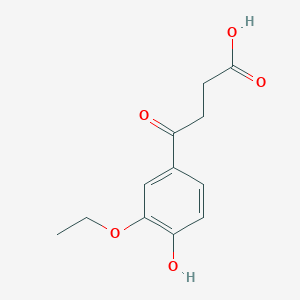
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2888982.png)
![N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2888983.png)
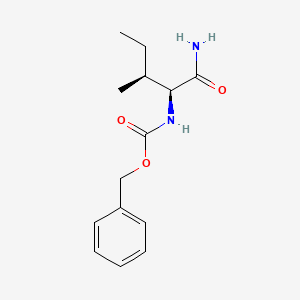
![4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2888986.png)
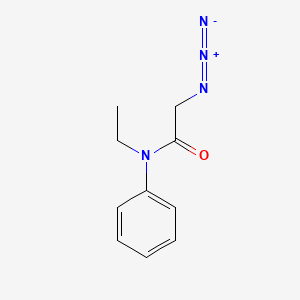
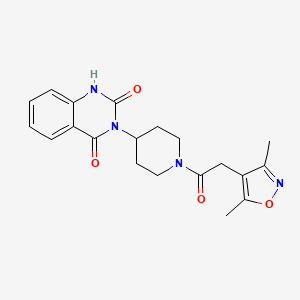
![N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2888990.png)
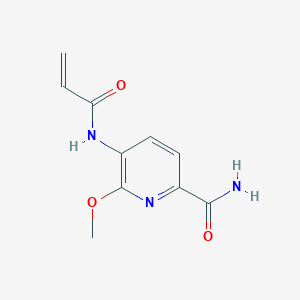
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2888995.png)
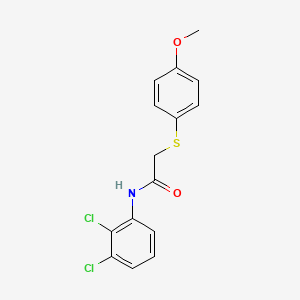
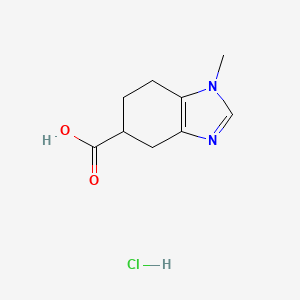
![2-(cyclopentylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2889000.png)
![6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2889003.png)